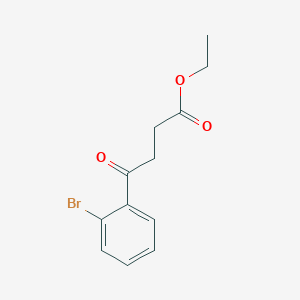

Ethyl 4-(2-bromophenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-bromophenyl)acetate is a chemical compound with the formula C10H11BrO2 . It’s also known by other names such as Benzeneacetic acid, 4-bromo-, ethyl ester; Ethyl (4-bromophenyl)acetate; 4-Bromophenylacetic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromophenyl)acetate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 243.097 .Wissenschaftliche Forschungsanwendungen

1. Synthetic Applications in Heterocyclic Chemistry

Ethyl 4-(2-bromophenyl)-4-oxobutyrate has been utilized as a building block in the synthesis of tri- and tetra-cyclic heterocycles, particularly in radical cyclisation reactions onto azoles. This process involves alkylating azoles like imidazoles, pyrroles, indoles, and pyrazoles, which subsequently leads to the formation of new 6-membered rings attached to the azoles. The aryl radicals formed in this process undergo intramolecular homolytic aromatic substitution onto the azole rings, highlighting its significant role in heterocyclic chemistry (Allin et al., 2005).

2. Role in Synthesis of Novel Heterocyclic Compounds

This compound has been used as a key starting material for preparing various heterocyclic compounds. For instance, it has been involved in the synthesis of aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have been created through various reactions under Aza–Michael addition conditions, demonstrating the compound's versatility and importance in creating novel heterocyclic compounds with potential applications (El-Hashash et al., 2015).

3. Applications in Anti-HIV Research

This compound has also been utilized in synthesizing compounds with potent anti-HIV-1 activity. The synthesis process involves condensing the compound with thiourea and then treating it with chloroacetic acid, leading to the formation of N1-substituted uracils that exhibited significant activity against HIV-1. This demonstrates its potential application in developing antiviral therapies (Danel et al., 1996).

4. Contribution to Antimicrobial Research

The compound has been involved in the synthesis of ethyl 2-arylhydrazono-3-oxobutyrates, which were studied for their antimicrobial properties. These synthesized compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum, indicating its potential application in developing new antimicrobial agents (Kucukguzel et al., 1999).

5. Role in Enantioselective Hydrogenation

This compound has been used in the enantioselective hydrogenation process in ionic liquid systems. This process, which involved the presence of the chiral catalyst Ru-BINAP, achieved high levels of asymmetric induction, highlighting its potential application in chiral synthesis and catalysis research (Starodubtseva et al., 2004).

6. Use in Biosynthesis Studies

This compound has been used in biosynthesis studies to confirm pathways for the formation of gamma-substituted-gamma-butyrolactones in film sherries. This compound was added to a simulated sherry under an actively growing film, yielding radioactive gamma-butyrolactone and other compounds, thus confirming earlier proposed pathways for their formation (Fagan et al., 1981).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-(2-bromophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQCNUNUTZSKDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645536 |

Source

|

| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898751-18-3 |

Source

|

| Record name | Ethyl 2-bromo-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-bromophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

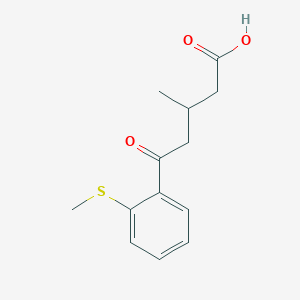

![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)

![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)